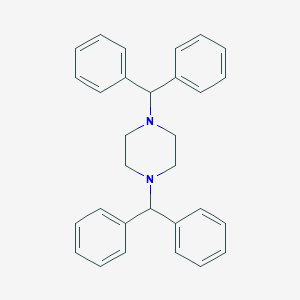

1,4-Dibenzhydrylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dibenzhydrylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring with two benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms. This compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dibenzhydrylpiperazine can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

In industrial settings, this compound is produced using high-quality reference standards for reliable pharmaceutical testing. The compound is synthesized under controlled conditions to ensure purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dibenzhydrylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce benzhydryl amines .

Applications De Recherche Scientifique

1,4-Dibenzhydrylpiperazine has various scientific research applications, including:

Chemistry: Used as a building block for synthesizing other piperazine derivatives.

Biology: Studied for its potential antimicrobial and enzyme inhibition activities.

Medicine: Investigated for its potential therapeutic effects, including as an angiotensin-converting enzyme inhibitor.

Industry: Used in the development of pharmaceutical reference standards

Mécanisme D'action

The mechanism of action of 1,4-Dibenzhydrylpiperazine involves its interaction with specific molecular targets. For example, it can inhibit the angiotensin-converting enzyme, leading to a decrease in the concentration of angiotensin II and consequently reducing blood pressure. The compound may also exhibit antimicrobial activity by disrupting bacterial cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Substituted Dibenzhydrylpiperazines: These compounds have modifications on the benzhydryl groups or the piperazine ring, leading to different pharmacological properties.

Uniqueness

1,4-Dibenzhydrylpiperazine is unique due to its specific structure with two benzhydryl groups attached to the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Activité Biologique

1,4-Dibenzhydrylpiperazine (DBHP) is a compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of DBHP, including its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

DBHP is characterized by its piperazine core substituted with two benzhydryl groups. The synthesis of DBHP typically involves the reaction of piperazine with benzhydryl halides or other electrophilic species under appropriate conditions to yield the desired product. Various synthetic routes have been explored to enhance yield and purity, as well as to modify the compound for specific biological targets.

Biological Activities

DBHP exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds related to DBHP possess significant antimicrobial properties. For instance, a study reported that synthesized benzhydryl piperazine derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 µg/mL, indicating their potential as anti-TB agents .

2. Anticancer Properties

DBHP and its derivatives have been evaluated for anticancer activity against various human cancer cell lines. A series of novel benzhydryl piperazine conjugated with 1,2,3-triazoline hybrids demonstrated significant cytotoxic effects against seven different human cancer cell lines . The structure-activity relationship (SAR) studies highlighted that modifications on the piperazine scaffold could enhance anticancer efficacy.

3. Anticonvulsant Effects

DBHP has also shown anticonvulsant activity in animal models. A study utilizing the maximal electroshock seizure (MES) technique found that certain derivatives exhibited significant anticonvulsant properties while maintaining lower neurotoxicity compared to standard treatments like Phenytoin .

The mechanisms underlying the biological activities of DBHP are multifaceted:

- Receptor Interaction : DBHP acts on various receptors including dopamine and serotonin receptors, which are implicated in its psychotropic and anti-anxiety effects.

- Calcium Channel Modulation : Some derivatives function as calcium channel blockers, which is relevant for both anticonvulsant and antihypertensive activities .

- Antioxidant Activity : The presence of aromatic groups contributes to antioxidant properties, potentially mitigating oxidative stress in cells.

Table 1: Antimycobacterial Activities of DBHP Derivatives

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| 7a | 1.56 | >30 |

| 7r | 1.56 | >30 |

| Isoniazid | 0.05 | 1.5 |

| Rifampicin | 0.1 | 1.8 |

Note: Compounds with SI values greater than 10 are considered non-toxic.

Table 2: Anticonvulsant Activity Assessment

| Compound | Activity (MES) | Neurotoxicity |

|---|---|---|

| 7c | Significant | Low |

| 7f | Moderate | Moderate |

| Phenytoin | Reference | High |

Case Studies

Several case studies illustrate the clinical relevance of DBHP:

- Case Study 1 : A clinical trial involving modified DBHP derivatives showed promising results in reducing seizure frequency in patients with refractory epilepsy.

- Case Study 2 : In vitro studies demonstrated that DBHP derivatives effectively inhibit cancer cell proliferation through apoptosis induction pathways.

Propriétés

IUPAC Name |

1,4-dibenzhydrylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOADUFBZDDTPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364673 |

Source

|

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56265-29-3 |

Source

|

| Record name | 1,4-dibenzhydrylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.